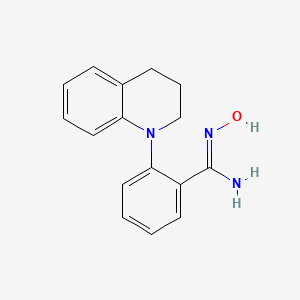
2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a quinoline ring fused with a hydroxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone
- 2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethylsulfanylacetic acid
Uniqueness
2-(3,4-Dihydro-2H-quinolin-1-yl)-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12N4O
- Molecular Weight : 244.26 g/mol
The compound features a quinoline moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.
Biological Activity Overview
This compound has been investigated for several biological activities:
-
Antimicrobial Activity :
- Quinoline derivatives have demonstrated significant antibacterial properties. Studies indicate that similar compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- The minimum inhibitory concentration (MIC) values for quinoline derivatives often range from 1 to 10 µg/mL against these pathogens.
- Anticancer Activity :
- Anti-inflammatory Effects :
The biological effects of this compound may be attributed to several mechanisms:
- Sigma Receptor Antagonism : Certain quinoline derivatives act as antagonists at sigma receptors, which are implicated in various neuropsychiatric disorders .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism, thus exhibiting its therapeutic effects .
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various quinoline derivatives, including analogs of this compound. The results showed that these compounds had significant activity against S. aureus, with MIC values indicating potent antibacterial properties.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.90 | S. aureus ATCC 25923 |
| Compound B | 1.00 | S. aureus MRSA ATCC 43300 |
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis via caspase activation |
| HeLa | 4.5 | Inhibition of cell cycle progression |
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18) |
InChI Key |
UVOPATPMNCDTSM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3/C(=N/O)/N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















